3-Acetyl-4-oxocyclohexane-1-carbonitrile
Description
3-Acetyl-4-oxocyclohexane-1-carbonitrile (CAS: 127682-20-6) is a cyclohexane derivative featuring a ketone group at position 4, a nitrile group at position 1, and an acetyl substituent at position 3 . Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.
Properties
CAS No. |
127682-20-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-acetyl-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h7-8H,2-4H2,1H3 |
InChI Key |
JDAWWDWUQMCZFD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CCC1=O)C#N |
Canonical SMILES |
CC(=O)C1CC(CCC1=O)C#N |
Synonyms |
Cyclohexanecarbonitrile, 3-acetyl-4-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-acetyl-4-oxocyclohexane-1-carbonitrile and its analogs:
Key Observations:
- Core Structure: The benzopyran-based 3-cyanochromone differs significantly due to its fused aromatic ring, enabling π-π interactions and enhanced stability compared to the saturated cyclohexane analogs.
- Functional Groups : All compounds share a ketone and nitrile, but the acetyl group in the target compound adds a reactive site for further derivatization.
This compound
- The nitrile group may participate in nucleophilic additions (e.g., with amines or hydrazines) or reductions to amines.
- The acetyl group could undergo condensation reactions or serve as a directing group for electrophilic substitution.
3-Cyanochromone (Benzopyran Derivative)
- Exhibits diverse reactivity, including [3+2] and [4+2] cycloadditions due to its conjugated system .
- The nitrile group undergoes nucleophilic additions (e.g., with hydroxylamine to form amidoximes) .
4-Cyano-4-(4-fluorophenyl)cyclohexanone
- Fluorine substituents enhance metabolic stability, making this compound a candidate for pharmaceutical intermediates .
- The ketone and nitrile groups enable tandem reactions, such as Knoevenagel condensations.
4-Oxo-1-phenylcyclohexanecarbonitrile
Physical and Pharmacological Properties
- Solubility: Benzopyran derivatives (e.g., 3-cyanochromone) are less soluble in polar solvents due to aromaticity, whereas acetylated cyclohexane analogs may exhibit improved solubility in organic solvents.
- Thermal Stability : Fluorinated derivatives (e.g., ) show higher thermal stability due to strong C-F bonds.
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